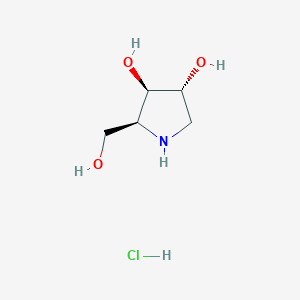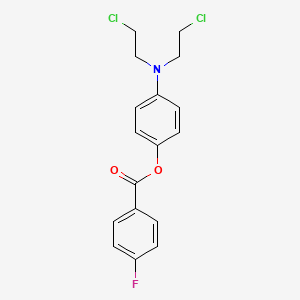
p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenol group substituted with a bis(2-chloroethyl)amino group and a fluorobenzoate ester. This compound is of interest due to its potential use in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate typically involves a multi-step process:
Formation of the Bis(2-Chloroethyl)Amino Group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.
Attachment to Phenol: The bis(2-chloroethyl)amino group is then attached to a phenol ring through a substitution reaction.
Esterification: The final step involves the esterification of the phenol derivative with 4-fluorobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary or primary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new drugs, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.
Biology: It is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bis(2-Chloroethyl)Amino)-Phenol: Lacks the fluorobenzoate ester group.
4-Fluorobenzoic Acid: Lacks the bis(2-chloroethyl)amino group.
Bis(2-Chloroethyl)Amine: Lacks the phenol and fluorobenzoate groups.
Uniqueness
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in medicinal chemistry and other scientific fields.
Propiedades
Número CAS |
22953-56-6 |
|---|---|
Fórmula molecular |
C17H16Cl2FNO2 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-9-11-21(12-10-19)15-5-7-16(8-6-15)23-17(22)13-1-3-14(20)4-2-13/h1-8H,9-12H2 |
Clave InChI |
DFINKRRPZPLYKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


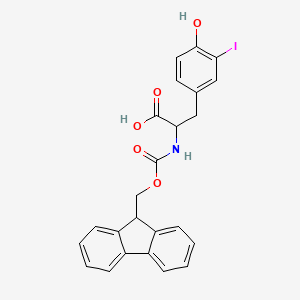
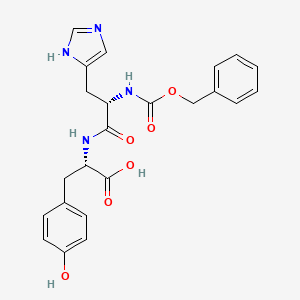
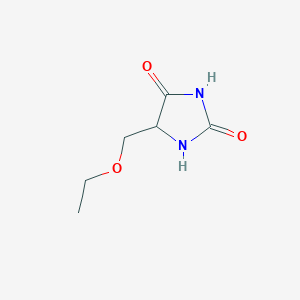
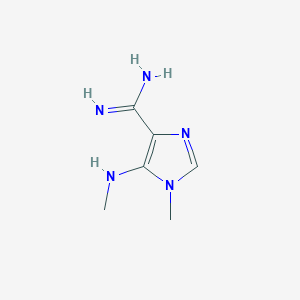
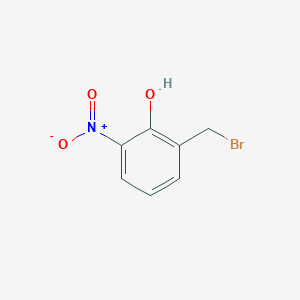
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
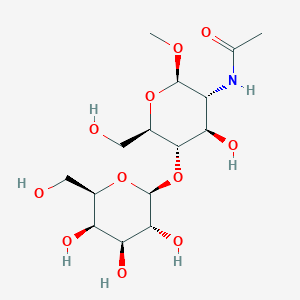

![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)

![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)

